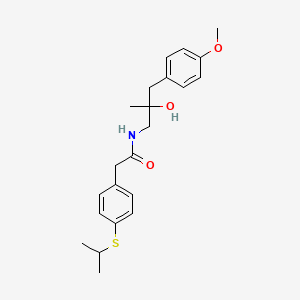

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(4-(isopropylthio)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO3S/c1-16(2)27-20-11-7-17(8-12-20)13-21(24)23-15-22(3,25)14-18-5-9-19(26-4)10-6-18/h5-12,16,25H,13-15H2,1-4H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRGTYSMQNCPEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCC(C)(CC2=CC=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(4-(isopropylthio)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described with the following structural formula:

- Chemical Formula : C₁₈H₂₃N₁O₂S

- Molecular Weight : 321.44 g/mol

The presence of both hydroxy and methoxy groups, along with an isopropylthio moiety, suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties.

- Mechanism of Action : These compounds often disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells, by inducing G2/M phase arrest .

- Case Study : A study on structurally similar compounds showed IC50 values in the nanomolar range against multiple cancer cell lines, suggesting potent antiproliferative effects. Table 1 summarizes the antiproliferative activity of related compounds:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | MCF7 (Breast) | 50 |

| Compound B | HT-29 (Colon) | 75 |

| N-(2-hydroxy... | M21 (Melanoma) | 60 |

Anti-inflammatory Effects

In addition to anticancer properties, the compound may exhibit anti-inflammatory effects.

- Mechanism of Action : The methoxy and hydroxy groups can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

- Research Findings : In vitro studies have shown that derivatives of this compound significantly reduce the production of TNF-alpha and IL-6 in activated macrophages .

Toxicological Profile

Understanding the safety profile of this compound is crucial for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally related molecules from the evidence, focusing on molecular properties, functional groups, and physicochemical characteristics.

Key Structural and Functional Comparisons

Core Backbone Differences: The target compound’s hydroxy-methylpropyl chain distinguishes it from ’s Compound C, which features a methylpropylamine linkage. This difference may influence solubility and target selectivity .

Substituent Effects :

- The 4-(isopropylthio)phenyl group in the target compound contrasts with the bromophenyl group in ’s sulfonamide analog. Bromine’s electronegativity and steric bulk could reduce membrane permeability compared to the sulfur-containing target .

- ’s piperazinyl group introduces a basic nitrogen, which may enhance solubility in acidic environments compared to the target’s neutral hydroxyl group .

Physicochemical Properties: Solubility data from (1.2–1.8 mg/mL for Compounds C–E) suggests that acetamide derivatives with hydrophilic substituents exhibit moderate aqueous solubility, a trait likely shared by the target compound .

Pharmacological Considerations

While direct activity data for the target compound is absent, highlights structurally related GPCR ligands (e.g., L748337, a benzenesulfonamide derivative). These analogs often exploit acetamide or sulfonamide groups for receptor binding, suggesting that the target compound’s acetamide moiety could similarly engage with protein targets . However, the absence of a sulfonyl group (as in ) or a piperazine ring () may limit its affinity for specific receptor subtypes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for this compound?

- Methodology : Multi-step synthesis typically involves coupling of the hydroxy-methylpropyl and isopropylthiophenyl moieties via sulfonamide or acetamide linkages. Key steps include:

-

Step 1 : Protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) chloride under anhydrous conditions .

-

Step 2 : Thioether formation via nucleophilic substitution (e.g., reacting 4-isopropylthiophenol with α-chloroacetamide derivatives at 60–80°C in DMF with K₂CO₃ as a base) .

-

Step 3 : Deprotection using tetrabutylammonium fluoride (TBAF) in THF .

-

Optimization : Reaction yields improve with inert atmospheres (N₂/Ar) and catalytic amounts of DMAP for acetylation steps .

Reaction Parameter Optimal Conditions Temperature 60–80°C (thioether formation) Solvent DMF or DMSO for polar intermediates Catalysts DMAP (acetylation), K₂CO₃ (base)

Q. How can advanced spectroscopic techniques confirm structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for characteristic peaks: δ 1.2–1.4 ppm (isopropyl CH₃), δ 3.8 ppm (OCH₃), δ 6.7–7.3 ppm (aromatic protons) .

- ¹³C NMR : Confirm acetamide carbonyl (~170 ppm) and quaternary carbons in the hydroxypropyl group .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) mobile phase; purity >95% indicated by a single peak .

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error .

Q. What are the key stability considerations under varying pH and temperature?

- pH Stability : The compound degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions due to hydrolysis of the acetamide bond. Stability is optimal at pH 6–8 .

- Thermal Stability : Decomposition occurs above 150°C; store at –20°C in desiccated form .

Advanced Research Questions

Q. How can molecular docking studies elucidate interactions with biological targets?

- Methodology :

- Target Selection : Prioritize enzymes/receptors with known acetamide-binding pockets (e.g., cyclooxygenase-2, histone deacetylases) .

- Software : Use AutoDock Vina or Schrödinger Maestro. Key parameters:

- Grid box centered on active site (coordinates adjusted via co-crystallized ligands).

- Lamarckian genetic algorithm with 100 runs .

- Validation : Compare docking scores (ΔG ≤ –8 kcal/mol) with positive controls (e.g., celecoxib for COX-2) .

Q. What strategies resolve contradictions in reported bioactivity data?

- Case Example : If Study A reports antitumor activity (IC₅₀ = 5 µM) and Study B shows no efficacy:

Assay Conditions : Verify cell lines (e.g., HepG2 vs. MCF-7), incubation time (48 vs. 72 hr), and serum content .

Compound Integrity : Re-test batches via HPLC to rule out degradation .

Statistical Analysis : Apply ANOVA to compare dose-response curves across studies .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Core Modifications :

- Region 1 : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., NO₂) to enhance electrophilicity .

- Region 2 : Substitute isopropylthio with bulkier tert-butylthio to evaluate steric effects on target binding .

- Biological Testing :

- In vitro : Cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ determination).

- In silico : ADMET prediction using SwissADME to prioritize synthesizable candidates .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to validate findings?

- Experimental Design :

Liver Microsome Assay : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH.

LC-MS/MS Quantification : Monitor parent compound depletion over 60 minutes.

Comparison : Align half-life (t₁/₂) values with literature; discrepancies may arise from interspecies metabolic differences .

Key Research Gaps

- In vivo Pharmacokinetics : Limited data on oral bioavailability and tissue distribution.

- Mechanistic Depth : Unclear whether biological activity stems from direct target binding or metabolite effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.